

# theoretical and computational studies of 2-Chloroquinolin-8-amine

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## Compound of Interest

Compound Name: 2-Chloroquinolin-8-amine

Cat. No.: B1347244

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## An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-Chloroquinolin-8-amine

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize **2-Chloroquinolin-8-amine**. The following sections detail the analysis of its molecular structure, spectroscopic signatures, electronic properties, and charge distribution, offering insights relevant to researchers, scientists, and professionals in drug development. The data presented is based on computational studies of **2-Chloroquinolin-8-amine** and closely related quinoline derivatives, employing Density Functional Theory (DFT) as a primary investigative tool.

## Molecular Structure and Geometry Optimization

Computational chemistry, particularly DFT, is a powerful tool for determining the three-dimensional structure of molecules. The process begins with geometry optimization, where the molecule's lowest energy conformation is calculated. For quinoline derivatives, this is often performed using the B3LYP functional with a basis set such as 6-311++G(d,p).<sup>[1]</sup> The optimized structure provides foundational data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties. Studies on related quinoline compounds show that the quinoline ring system is nearly planar.<sup>[2]</sup>

Table 1: Predicted Geometrical Parameters for **2-Chloroquinolin-8-amine** Note: These values are representative and derived from DFT calculations on analogous structures like 2-chloroquinoline-3-carboxaldehyde.<sup>[1]</sup> Experimental values may vary.

Parameter	Bond	Predicted Value (Å)	Parameter	Angle	Predicted Value (°)
Bond Length	C2-Cl	~1.75	Bond Angle	C3-C2-N1	~123
C8-N	~1.37	C4-C-C9	~119		
N1-C2	~1.32	C7-C8-N	~120		
N1-C9	~1.38	H-N-H	~115		
C-C (aromatic)	1.37 - 1.42				

## Spectroscopic Analysis

Theoretical calculations are instrumental in interpreting experimental spectra (FT-IR, Raman, NMR, UV-Vis) by assigning specific molecular motions and electronic transitions to observed peaks.

### Vibrational Spectroscopy (FT-IR and Raman)

Vibrational analysis predicts the frequencies of molecular vibrations, which correspond to peaks in FT-IR and Raman spectra. DFT calculations, often scaled by a factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to correct for anharmonicity, show good agreement with experimental data.<sup>[1]</sup> Key vibrational modes for **2-Chloroquinolin-8-amine** would include C-H stretching in the aromatic ring, N-H stretching of the amine group, C=N and C=C stretching within the quinoline core, and the characteristic C-Cl stretching vibration.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups Note: Assignments are based on studies of similar quinoline derivatives.<sup>[1][3][4]</sup>

Functional Group	Vibrational Mode	Predicted Wavenumber (cm <sup>-1</sup> )
Amine (-NH <sub>2</sub> )	N-H Symmetric/Asymmetric Stretch	3300 - 3500
Aromatic C-H	C-H Stretch	3000 - 3100
Quinoline Ring	C=C / C=N Stretch	1490 - 1620
C-N	C-N Stretch	1250 - 1350
C-Cl	C-Cl Stretch	740 - 760

## NMR Spectroscopy

Gauge-Independent Atomic Orbital (GIAO) calculations are used to predict the <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts. These theoretical values serve as a valuable reference for assigning signals in experimental spectra. For **2-Chloroquinolin-8-amine**, protons on the quinoline ring are expected in the aromatic region ( $\delta$  7-9 ppm), with the proton adjacent to the nitrogen (at position 2) being significantly deshielded.[4] The amine protons would likely appear as a broader signal. Carbon atoms attached to electronegative atoms (Cl and N) will show higher chemical shifts.[5]

## Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, predicting the absorption wavelengths ( $\lambda_{\text{max}}$ ), excitation energies, and oscillator strengths of electronic transitions.[6] The analysis of Frontier Molecular Orbitals (HOMO and LUMO) helps in assigning these transitions, which are typically  $\pi \rightarrow \pi^*$  and  $n \rightarrow \pi^*$  in nature for aromatic heterocyclic compounds.

## Frontier Molecular Orbital (FMO) Analysis

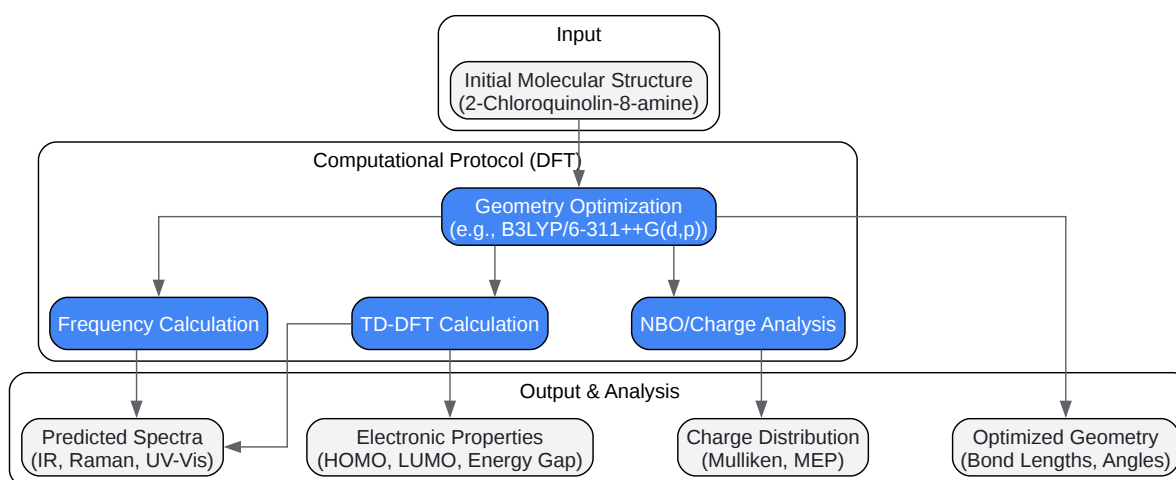
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and chemical reactivity.[7]

- HOMO: Represents the ability to donate an electron. For **2-Chloroquinolin-8-amine**, the HOMO is expected to be localized primarily on the electron-rich amine group and the quinoline ring.
- LUMO: Represents the ability to accept an electron. The LUMO is likely distributed over the electron-deficient chloro-substituted part of the quinoline ring.
- HOMO-LUMO Energy Gap ( $\Delta E$ ): This value is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.<sup>[8]</sup> The energy gap for quinoline itself is calculated to be around 4.83 eV.<sup>[6]</sup>

Table 3: Representative FMO Energies for Quinoline Derivatives Note: Values are indicative and depend on the specific derivative and computational method.<sup>[6]</sup><sup>[8]</sup>

Parameter	Description	Typical Energy (eV)
E_HOMO	Highest Occupied Molecular Orbital Energy	-6.0 to -6.7
E_LUMO	Lowest Unoccupied Molecular Orbital Energy	-1.5 to -1.9
$\Delta E$ (Gap)	E_LUMO - E_HOMO	4.3 to 4.9

The workflow for a typical computational analysis is outlined below.



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Caption: Logical workflow for DFT-based computational analysis.

## Charge Distribution and Reactivity Analysis

### Mulliken Population Analysis

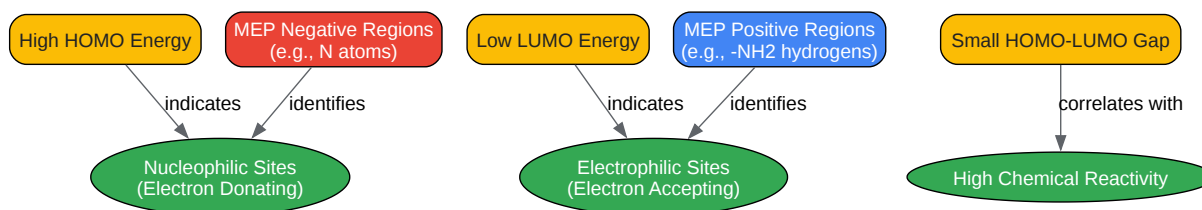
Mulliken charge analysis partitions the total electron density among the atoms in a molecule, providing insight into the distribution of charge. In **2-Chloroquinolin-8-amine**, the nitrogen and chlorine atoms are expected to carry a negative charge due to their high electronegativity, while adjacent carbon atoms will be electropositive. The hydrogen atoms of the amine group will also carry a partial positive charge. This information helps in understanding intermolecular interactions.[9]

### Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactive sites.[10]

- **Red Regions (Negative Potential):** Indicate areas of high electron density, which are susceptible to electrophilic attack. These are expected around the quinoline nitrogen and the amine nitrogen.[11]
- **Blue Regions (Positive Potential):** Indicate areas of low electron density or electron deficiency, which are susceptible to nucleophilic attack. These are expected around the hydrogen atoms of the amine group.[10]
- **Green Regions (Neutral Potential):** Represent areas of near-zero potential.

The relationships between calculated electronic properties and the molecule's predicted reactivity are visualized below.



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Caption: Relationship between electronic properties and reactivity.

## Experimental and Computational Protocols

### Computational Methodology

The theoretical calculations discussed herein are predominantly performed using Density Functional Theory (DFT), a quantum mechanical modeling method.

- **Software:** Gaussian 09W is a commonly used software package.[1]

- **Functional:** The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed for its balance of accuracy and computational cost.[\[1\]](#)[\[3\]](#)
- **Basis Set:** The 6-311++G(d,p) basis set is frequently used to provide a good description of the electronic structure for molecules of this type.[\[1\]](#)
- **Analysis Tools:** VEDA (Vibrational Energy Distribution Analysis) is used for assigning vibrational modes.[\[1\]](#)

## Experimental Protocols

While this guide focuses on theoretical aspects, the validation of computational data relies on experimental results.

- **Synthesis:** Quinolines can be synthesized through various methods, including the Skraup synthesis or reactions involving substituted anilines.[\[12\]](#)[\[13\]](#)
- **FT-IR/Raman Spectroscopy:** Spectra are typically recorded on spectrometers using KBr pellets for solid samples.[\[1\]](#)
- **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on spectrometers (e.g., 400 MHz) using a deuterated solvent like DMSO- $\text{d}_6$ .[\[14\]](#)
- **UV-Vis Spectroscopy:** The absorption spectrum is measured using a spectrophotometer in a suitable solvent like ethanol or methanol.

## Conclusion

Theoretical and computational studies provide a powerful, non-invasive framework for the detailed characterization of **2-Chloroquinolin-8-amine**. Through methods like DFT, it is possible to predict its optimized geometry, spectroscopic signatures, and electronic properties with high accuracy. The analysis of frontier molecular orbitals and the molecular electrostatic potential map offers profound insights into the molecule's chemical reactivity and potential sites for interaction. This information is invaluable for understanding its mechanism of action and for the rational design of new, more effective derivatives in the field of drug discovery and development.

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